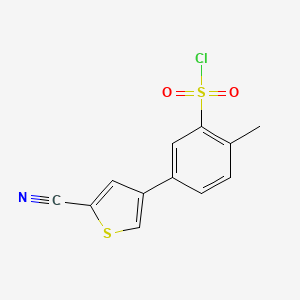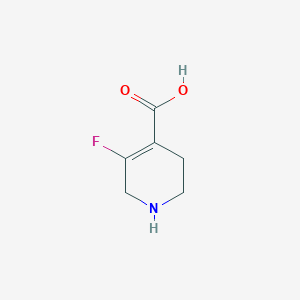
5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a fluorinated derivative of tetrahydropyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid typically involves the fluorination of tetrahydropyridine derivatives. One common method is the reaction of tetrahydropyridine with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar fluorination reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydropyridine: A non-fluorinated analog with similar structural features but different chemical properties.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Another derivative used in Suzuki-Miyaura coupling reactions.
Uniqueness
5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H8FNO2 |
|---|---|
Molecular Weight |
145.13 g/mol |
IUPAC Name |
5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H8FNO2/c7-5-3-8-2-1-4(5)6(9)10/h8H,1-3H2,(H,9,10) |
InChI Key |
KYFCAPPUVOAQMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(=C1C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12820882.png)
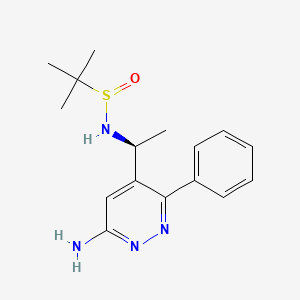
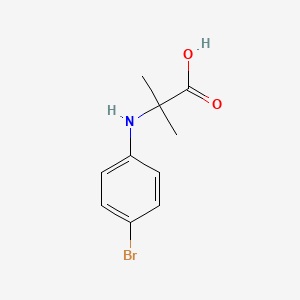

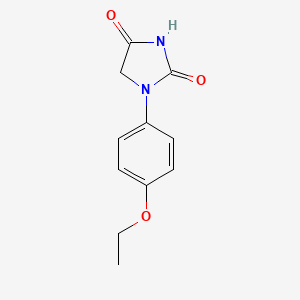

![1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12820930.png)
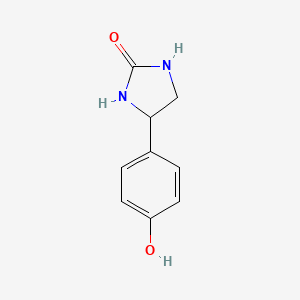
![2,2-Difluoro-6-azabicyclo[3.2.1]octane](/img/structure/B12820941.png)
